molecular formula C17H20N2O3S B2955515 2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide CAS No. 428822-72-4

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide

Cat. No. B2955515
CAS RN: 428822-72-4
M. Wt: 332.42
InChI Key: QLVNDWXKLWNAJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a central acetamide group, with a sulfonylamino group and a methylphenyl group attached. The sulfonylamino group itself is attached to a methylphenyl group .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

This compound has been explored for its potential in the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aimed for use as antimicrobial agents. The study involved synthesizing various derivatives, including thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, through reactions with N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. These compounds demonstrated promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Detection of Carbonyl Compounds

A novel application involves the use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide as a molecular probe for the sensitive detection of carbonyl compounds (i.e., aldehydes and ketones) in environmental water samples. This research highlighted the compound's utility in trace measurement, demonstrating low limits of detection for formaldehyde and other carbonyls, making it valuable for environmental monitoring (Houdier et al., 2000).

Antimicrobial and Genotoxic Properties

Further research into benzoimidazole derivatives, structurally related to 2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide, showed antimicrobial and genotoxic activities. These studies contribute to understanding the chemical's bioactivity, laying the groundwork for potential therapeutic uses (Benvenuti et al., 1997).

Lead Development in Antimalarial Activity

Research on derivatives of this compound for antimalarial activity provided insights into quantitative structure-activity relationships, leading to the development of compounds with promising antimalarial properties against various Plasmodium species. This indicates its potential for therapeutic applications in malaria treatment (Werbel et al., 1986).

Immunomodulating Effects on Tumor Response

A novel synthetic compound, CL 259,763, structurally related to this compound, showed the capability to modify the reactivity of lymphoid cell populations in response to tumor growth. This compound enhanced the immune response to tumors, indicating its potential in cancer therapy (Wang et al., 2004).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactions, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to determine its mechanism of action .

properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-7-9-16(10-8-13)23(21,22)19(3)12-17(20)18-15-6-4-5-14(2)11-15/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVNDWXKLWNAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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